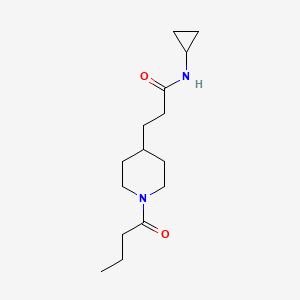![molecular formula C16H14ClN3O2 B4971161 N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide](/img/structure/B4971161.png)
N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide, also known as CTQ or CTQAM, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. It belongs to the class of quinazolinone derivatives and has shown promising results in several research studies. In
Wissenschaftliche Forschungsanwendungen
N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamideAM has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, pharmacology, and neuroscience. It has been shown to possess anticonvulsant, analgesic, anti-inflammatory, and anxiolytic properties. It has also been investigated for its potential as a therapeutic agent for the treatment of neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
The exact mechanism of action of N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamideAM is not fully understood. However, it has been suggested that it acts by modulating the activity of various neurotransmitters such as GABA, glutamate, and dopamine. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the degradation of neurotransmitters.
Biochemical and Physiological Effects:
N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamideAM has been shown to produce several biochemical and physiological effects. It has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain, which may contribute to its anticonvulsant and anxiolytic properties. It has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which may contribute to its anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamideAM has several advantages for lab experiments. It is easy to synthesize and purify, and it has been extensively studied for its potential applications in various scientific fields. However, it also has some limitations. It is relatively unstable and may degrade over time, which may affect its potency. It also has poor solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamideAM. One potential direction is to investigate its potential as a therapeutic agent for the treatment of neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Another potential direction is to investigate its potential as a modulator of the immune system, as it has been shown to possess anti-inflammatory properties. Additionally, further studies are needed to fully understand the mechanism of action of N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamideAM and to identify potential targets for its therapeutic use.
Synthesemethoden
The synthesis of N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamideAM involves the reaction of 4-chlorobenzoic acid with ethyl acetoacetate in the presence of ammonium acetate and acetic anhydride. The resulting intermediate is then reacted with 2-aminobenzamide to obtain N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamideAM. The compound can be purified by recrystallization and characterized by various analytical techniques such as NMR, IR, and mass spectrometry.
Eigenschaften
IUPAC Name |
N-[7-(4-chlorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-9(21)19-16-18-8-13-14(20-16)6-11(7-15(13)22)10-2-4-12(17)5-3-10/h2-5,8,11H,6-7H2,1H3,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQQXTBSSIUKPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B4971078.png)
![1-(3-chlorophenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4971081.png)
![N-(2,5-dimethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4971092.png)
![N-cyclopropyl-4-methoxy-2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4971099.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4971103.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]-2(1H)-quinolinone](/img/structure/B4971106.png)
![methyl 2-({N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4971110.png)
![N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B4971117.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B4971122.png)
![2-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4971127.png)
![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B4971133.png)


![methyl 4-{[4-(3-{[2-(dimethylamino)ethyl]amino}-3-oxopropyl)-1-piperidinyl]methyl}benzoate](/img/structure/B4971152.png)